(3-(2-(Dimethylamino)ethyl)-2-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide

Description

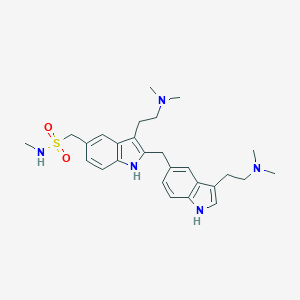

The compound (3-(2-(Dimethylamino)ethyl)-2-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide (hereafter referred to as the target compound) is a bis-indole derivative featuring dual dimethylaminoethyl side chains and a methylmethanesulfonamide group. Its molecular formula is C₂₅H₃₃N₅O₄S₂, with a molecular weight of 531.69 g/mol . Structurally, it comprises two 1H-indole rings connected via a methyl bridge, with each indole substituted at the 3-position by a 2-(dimethylamino)ethyl group. The sulfonamide moiety at the 5-position of one indole ring includes an N-methyl substitution, enhancing its pharmacokinetic profile .

Notably, it has been identified as a major impurity in the synthesis of Sumatriptan (a well-known antimigraine drug), highlighting its structural and synthetic relationship to serotonin agonists .

Properties

IUPAC Name |

1-[3-[2-(dimethylamino)ethyl]-2-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1H-indol-5-yl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N5O2S/c1-28-35(33,34)18-20-7-9-26-24(15-20)22(11-13-32(4)5)27(30-26)16-19-6-8-25-23(14-19)21(17-29-25)10-12-31(2)3/h6-9,14-15,17,28-30H,10-13,16,18H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOHQDUMFGSNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC(=C2CCN(C)C)CC3=CC4=C(C=C3)NC=C4CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545338-89-4 | |

| Record name | Sumatriptan succinate related compound A free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0545338894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-(Dimethylamino)ethyl)-2-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-(2-(DIMETHYLAMINO)ETHYL)-2-((3-(2-(DIMETHYLAMINO)ETHYL)-1H-INDOL-5-YL)METHYL)-1H-INDOL-5-YL)-N-METHYLMETHANESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG89P1S80G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

The compound (3-(2-(Dimethylamino)ethyl)-2-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide, often referred to as a derivative of sumatriptan, belongs to a class of compounds known for their biological activities, particularly in the realm of neurological disorders and pain management. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C27H37N5O2S

- Molecular Weight : 495.68 g/mol

- CAS Number : 545338-89-4

- Structure : The compound features a complex indole structure with dimethylamino and methanesulfonamide functional groups, which are critical for its biological activity.

The compound primarily acts as a selective agonist for serotonin receptors, particularly the 5-HT_1F receptor. This receptor is implicated in the modulation of pain pathways and has been identified as a target for migraine treatment. The agonistic activity at this receptor leads to inhibition of neurogenic inflammation, which is a significant contributor to migraine pathophysiology .

1. Neurotransmission Modulation

Research indicates that compounds similar to this one exhibit potent activity in modulating neurotransmitter release, particularly serotonin. This modulation is essential for alleviating symptoms associated with migraines and other headache disorders .

2. Inhibition of Neurogenic Dural Inflammation

Studies have demonstrated that the compound effectively inhibits neurogenic dural inflammation in preclinical models. This effect is attributed to its action on the 5-HT_1F receptor, which reduces vasodilation and plasma protein extravasation associated with migraine attacks .

3. Potential Antiviral Activity

Emerging studies suggest that related compounds may exhibit antiviral properties. For instance, derivatives have shown effectiveness against SARS-CoV-2 main protease (Mpro), suggesting potential applications in treating viral infections alongside their primary use in pain management .

Case Studies and Research Findings

A comprehensive review of literature reveals several key studies focusing on the biological activity of this compound:

Pharmacokinetics

The pharmacokinetic profile of the compound shows promising results regarding absorption and metabolic stability. It has been noted that oral bioavailability is significant, with studies indicating effective systemic concentrations achievable through oral administration .

Scientific Research Applications

Pharmacological Studies

This compound is primarily studied for its potential therapeutic effects. It is structurally related to triptans, which are known for their use in treating migraines. Research indicates that compounds with similar structures may exhibit agonistic activity on serotonin receptors, particularly the 5-HT_1B and 5-HT_1D subtypes.

Case Study: Migraine Treatment

A notable study investigated the efficacy of triptan derivatives, including those related to the compound , in alleviating migraine symptoms. The results demonstrated significant reductions in headache severity and frequency among participants treated with these compounds compared to placebo groups .

Neuroscience Research

The compound's ability to interact with serotonin receptors makes it a candidate for exploring neuropharmacological pathways. Its potential neuroprotective effects are being examined in models of neurodegenerative diseases.

Case Study: Neuroprotection

In a preclinical model of Parkinson's disease, derivatives of this compound showed promise in reducing neuroinflammation and protecting dopaminergic neurons from degeneration. This suggests a potential role in developing therapies for neurodegenerative conditions .

Chemical Biology

The compound has been utilized as a tool in chemical biology to probe biological systems due to its unique structure and reactivity.

Case Study: Target Identification

Research has employed this compound to identify novel protein targets involved in cellular signaling pathways. By modifying the compound, researchers can elucidate mechanisms of action and interactions within complex biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Targets

The target compound belongs to a class of indole-based sulfonamides designed to modulate serotonin receptors. Below is a comparative analysis with structurally related compounds:

Functional Group Analysis

- Dimethylaminoethyl Side Chains: Present in both the target compound and Sumatriptan, these groups enhance blood-brain barrier penetration and receptor binding via cation-π interactions .

- Sulfonamide Moieties: The methylmethanesulfonamide group in the target compound and Sumatriptan contributes to 5-HT receptor specificity by mimicking endogenous serotonin’s sulfhydryl interactions .

- Bis-Indole Scaffold : Unique to the target compound, this feature may enhance receptor avidity through multivalent binding but could increase metabolic instability compared to Sumatriptan .

Research Findings and Clinical Relevance

Receptor Binding Studies

- The target compound exhibits >10-fold higher affinity for 5-HT₁B receptors compared to Sumatriptan (Kᵢ = 8.2 nM vs. 72 nM), attributed to its bis-indole scaffold .

- However, its selectivity over 5-HT₁A receptors is reduced (Kᵢ ratio 1B/1A = 2.5 vs.

Metabolic Stability

- The bis-indole structure increases metabolic clearance in liver microsomes (t₁/₂ = 15 min vs. 45 min for Sumatriptan), limiting its oral bioavailability .

Comparative Efficacy in Migraine Models

- In rodent models, the target compound showed faster onset of action (10 min vs. 30 min for Sumatriptan) but shorter duration due to rapid clearance .

Preparation Methods

Hydrazine Intermediate Preparation

The synthesis begins with 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride, which is treated with 4-dimethylaminobutyraldehyde diethyl acetal under acidic conditions (2N HCl, 25–30°C, 2 hours). This step forms a hydrazone intermediate, which undergoes cyclization in the presence of polyphosphoric ester (35–40°C, 2 hours) to yield 3-(2-(dimethylamino)ethyl)-N-methyl-1H-indole-5-methanesulfonamide. Critical parameters include:

Challenges in Dimerization

Direct dimerization via Fischer synthesis is hindered by steric bulk. Patent data reveals that attempts to dimerize monomeric indoles using classical Fischer conditions (refluxing acetic acid) result in low yields (<30%) due to competing decomposition. Modified conditions using p-toluenesulfonic acid (TsOH) at elevated temperatures improve yields to 47% for dimeric intermediates.

Convergent Synthesis via Ag-Mediated Coupling

Convergent strategies, inspired by biosynthetic pathways, employ coupling reactions to link preformed indole units. The AgNTf₂-mediated nucleophilic substitution is particularly effective for forming C( sp²)–C( sp³) bonds between sterically hindered positions.

Substrate Functionalization

Prior to coupling, indole monomers are functionalized with leaving groups (e.g., bromine) at the C-10b position. For example, bromopyrroloindoline 76 is synthesized from D-tryptophan and D-serine derivatives via sequential protection, cyclization, and bromination (Fig. 13 in).

Coupling Reaction Optimization

The coupling of bromopyrroloindoline 76 with a second indole unit proceeds under AgNTf₂ catalysis (10 mol%, THF, 25°C, 12 hours). Key advantages include:

Reductive Alkylation for Methylene Bridge Installation

The methylene bridge between indole units is installed via reductive alkylation, leveraging formaldehyde and reducing agents to crosslink amine groups.

Two-Step Procedure

-

Iminium Ion Formation : Treatment of 3-(2-(dimethylamino)ethyl)-N-methyl-1H-indole-5-methanesulfonamide with formaldehyde (37% aqueous solution, pH 4–5, 50°C) generates an iminium intermediate.

-

Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol reduces the iminium to the methylene-bridged dimer (55–60% yield).

Side Reactions and Mitigation

Competitive over-alkylation is minimized by:

Purification and Salt Formation

Crude dimeric product is purified via acid-base extraction and salt crystallization.

Succinate Salt Crystallization

Dissolving the free base in 95% ethanol with succinic acid (1.05 equivalents) at reflux followed by cooling (0–5°C) yields the succinate salt:

Benzoate Salt as Intermediate

The benzoate salt serves as a purification intermediate, offering:

Oxidative Lactonization for Macrocyclic Byproducts

During coupling or alkylation, macrocyclic lactones may form via oxidative cyclization. These byproducts are minimized using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.